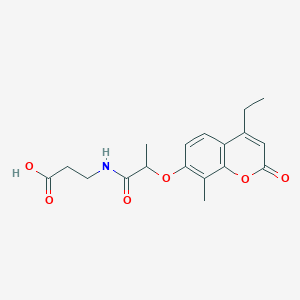

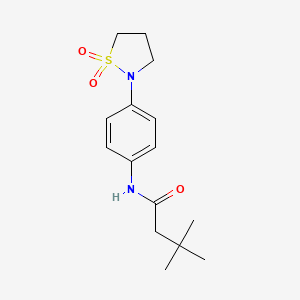

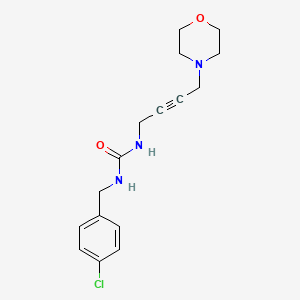

![molecular formula C26H22BrN3O2 B2841432 3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901031-06-9](/img/structure/B2841432.png)

3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring. They have a wide range of applications in medicinal chemistry and synthetic organic chemistry .

Synthesis Analysis

Quinoline derivatives can be synthesized through various methods. One common method is the Friedländer synthesis, which involves the condensation of an α-amino ketone or aldehyde with another ketone or aldehyde . Another method involves the reaction of 2-aminoarylacrylates or 2-aminochalcones with tosylmethyl isocyanide (TosMIC) via a one-pot van Leusen reaction .Molecular Structure Analysis

The molecular structure of quinoline derivatives can be studied using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, connectivity of atoms, and molecular weight .Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For example, they can participate in self-assembly, Ullmann reactions, and pyridine coordination reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental techniques. These properties may include melting point, boiling point, solubility, density, and spectral properties .Scientific Research Applications

Synthesis and Chemical Properties The synthesis of similar compounds involves multi-step chemical reactions that yield derivatives with specific properties. For instance, the synthesis of 3-(3-bromo phenyl)-5-phenyl-1-(thiazolo [4,5-b] quinoxaline-2-yl)-2-pyrazoline derivatives demonstrates a method involving the refluxing of 1-N-thiocarbamoyl 3,5-diphenyl-2-pyrazoline with 2,3-dichloroquinoxaline. These compounds, characterized by UV, IR, 1H NMR, and 13C NMR spectroscopy, showed promising antiamoebic activity, suggesting potential for developing treatments for infections caused by Entamoeba histolytica (Budakoti et al., 2008).

Photophysics and Molecular Logic Switches Amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline have been studied for their photophysical properties, highlighting their potential in developing molecular logic switches. These derivatives exhibit significant solvatochromism, acidochromism, solid state fluorescence, and electron transfer processes, making them suitable for applications in molecular electronics and photonics (Uchacz et al., 2016).

Cytotoxic Activity and Cancer Research Compounds related to 3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline have been synthesized and tested for their cytotoxic activity against various cancer cell lines. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines showed potent cytotoxic properties, suggesting their potential as chemotherapeutic agents (Deady et al., 2003).

Fluorescence Quenching and Optical Properties Studies on pyrazolo[3,4-b]quinoline derivatives have explored their fluorescence quenching behavior in the presence of protic acids, revealing insights into their photophysical properties. This research indicates potential applications in developing fluorescent materials for optical devices and sensors (Mu et al., 2010).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-7,8-dimethoxypyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22BrN3O2/c1-15-8-9-19(10-16(15)2)30-26-20-12-23(31-3)24(32-4)13-22(20)28-14-21(26)25(29-30)17-6-5-7-18(27)11-17/h5-14H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPYGRJDPUXSKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)OC)OC)C(=N2)C5=CC(=CC=C5)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

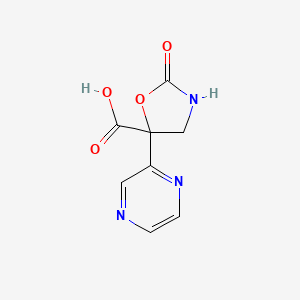

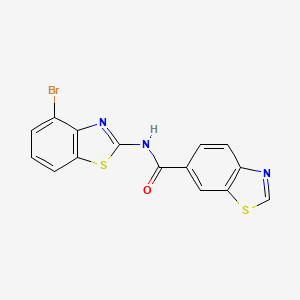

![9,10-Dimethoxy-2,4,6,7-tetrahydro-[1,3]oxazino[4,3-a]isoquinoline-1-carbonitrile](/img/structure/B2841361.png)

![2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride](/img/structure/B2841362.png)

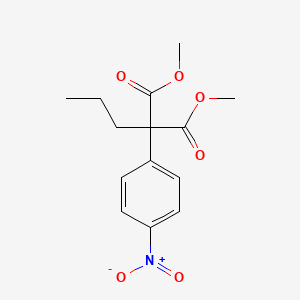

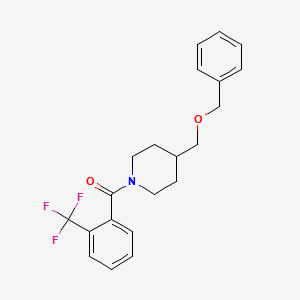

![2-chloro-6-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2841367.png)